4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
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Overview
Description
4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is a complex organic compound with a molecular formula of C20H20FN3O This compound is known for its unique chemical structure, which includes a cyano group, a fluoro substituent, and a piperidinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorobenzamide Core: The initial step involves the synthesis of 4-cyano-2-fluorobenzoic acid. This can be achieved through the fluorination of 4-cyanobenzoic acid using a suitable fluorinating agent.
Amidation Reaction: The next step involves the amidation of 4-cyano-2-fluorobenzoic acid with 4-(4-methylpiperidin-1-yl)aniline to form the desired benzamide compound. This reaction is typically carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-cyano-2-fluorobenzoic acid.
Reduction: 4-cyano-2-fluoroaniline.
Hydrolysis: 4-cyano-2-fluorobenzoic acid and 4-(4-methylpiperidin-1-yl)aniline.
Scientific Research Applications
4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antagonist for certain receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, potentially acting as an antagonist. The cyano and fluoro groups play a crucial role in its binding affinity and specificity. The piperidinyl phenyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Similar Compounds
4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide: Similar structure with a different piperidinyl substitution.
4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide: Another closely related compound with slight structural variations.
Uniqueness
4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a cyano group, fluoro substituent, and piperidinyl phenyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-14-8-10-24(11-9-14)17-5-3-16(4-6-17)23-20(25)18-7-2-15(13-22)12-19(18)21/h2-7,12,14H,8-11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUCRHAGTBNYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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